molecular formula C25H25N3O5S B11126639 4-({[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetyl}amino)benzamide

4-({[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetyl}amino)benzamide

Cat. No.: B11126639
M. Wt: 479.5 g/mol
InChI Key: CTRPQGWTSCJCKD-UHFFFAOYSA-N
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Description

4-({[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetyl}amino)benzamide is a synthetic compound with a complex structure. It belongs to the class of 3,4-dihydroisoquinolin-1(2H)-one derivatives. These compounds have attracted attention due to their potential bioactivity.

Chemical Reactions Analysis

While detailed information on specific reactions involving this compound is scarce, we can infer that it may undergo various transformations. These could include oxidation, reduction, and substitution reactions. Common reagents and conditions would depend on the specific reaction type. Major products formed from these reactions remain to be elucidated.

Scientific Research Applications

    Chemistry: Exploration of its reactivity and potential as a building block for other compounds.

    Biology: Investigation of its interactions with biological systems.

    Medicine: Evaluation of its pharmacological properties, including potential therapeutic applications.

    Industry: Consideration of its use in materials science or chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Unfortunately, specific similar compounds are not mentioned in the available literature. Further research is needed to identify related structures and highlight the uniqueness of 4-({[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetyl}amino)benzamide.

Properties

Molecular Formula

C25H25N3O5S

Molecular Weight

479.5 g/mol

IUPAC Name

4-[[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylphenoxy]acetyl]amino]benzamide

InChI

InChI=1S/C25H25N3O5S/c1-17-15-21(34(31,32)28-14-4-6-18-5-2-3-7-22(18)28)12-13-23(17)33-16-24(29)27-20-10-8-19(9-11-20)25(26)30/h2-3,5,7-13,15H,4,6,14,16H2,1H3,(H2,26,30)(H,27,29)

InChI Key

CTRPQGWTSCJCKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)OCC(=O)NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

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